![molecular formula C7H3ClF3NO3 B1402239 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene CAS No. 1404193-51-6](/img/structure/B1402239.png)
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene
Descripción general
Descripción
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene is a fluorinated aromatic compound characterized by the presence of chloro, difluoromethoxy, fluoro, and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene typically involves multiple steps, starting from commercially available precursorsThe nitro group can be introduced via nitration of the benzene ring, while the chloro and fluoro groups are introduced through halogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, to form various oxidized products
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Aromatics: From nucleophilic substitution reactions.
Oxidized Aromatics: From oxidation reactions
Aplicaciones Científicas De Investigación
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its functional groups.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene
- 2-[Chloro(difluoro)methoxy]-1-fluoro-3-methyl-benzene
- 2-[Chloro(difluoro)methoxy]-1-fluoro-3-aminobenzene
Uniqueness
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. The presence of both chloro and fluoro groups, along with the nitro group, makes it particularly versatile for various chemical transformations and applications .
Propiedades
IUPAC Name |
2-[chloro(difluoro)methoxy]-1-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-4(9)2-1-3-5(6)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWBFLUCHHPUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


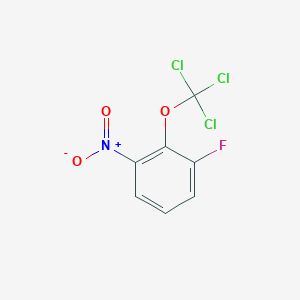
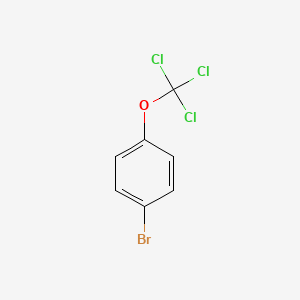

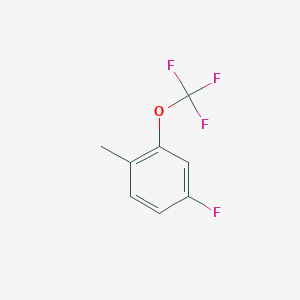
![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)
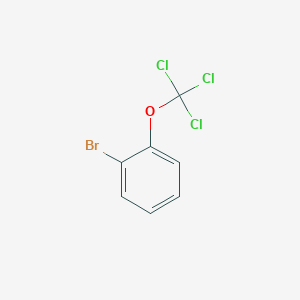
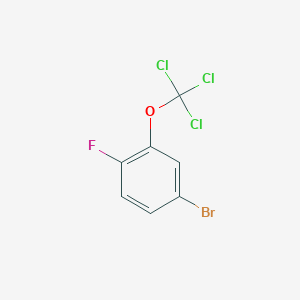
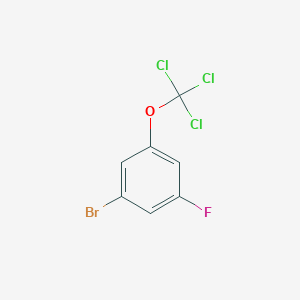
![1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene](/img/structure/B1402171.png)
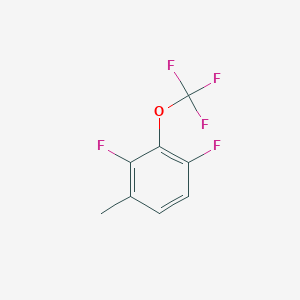

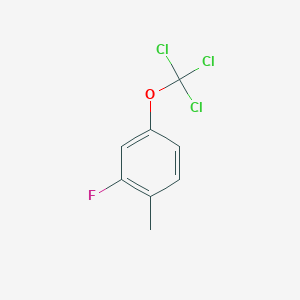
![4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene](/img/structure/B1402178.png)
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1402179.png)
